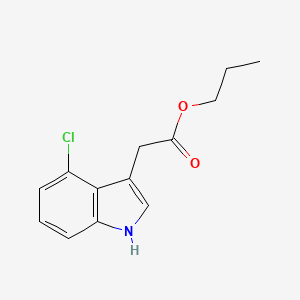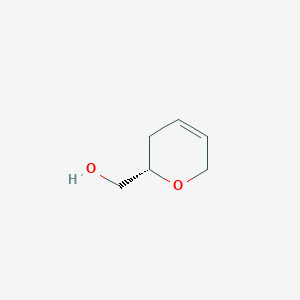![molecular formula C19H34P2 B12564302 9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) CAS No. 143540-36-7](/img/structure/B12564302.png)
9,9'-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[331]nonane) is an organophosphorus compound known for its unique bicyclic structure This compound is part of the phosphabicyclononane family, which is characterized by a phosphorus atom integrated into a bicyclic framework
Métodos De Preparación
The synthesis of 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) typically involves the reaction of halogenated alkanes with triphenylphosphine. One common method includes reacting a halogenated propane derivative with triphenylphosphine in the presence of a base such as sodium iodide or sodium cyanide. The reaction proceeds through the formation of a phosphonium salt intermediate, which undergoes cyclization to form the desired bicyclic structure. The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions .
Análisis De Reacciones Químicas
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, converting the compound into phosphines.
Substitution: The phosphorus atom in the bicyclic structure can participate in nucleophilic substitution reactions, where halogenated derivatives can be replaced by nucleophiles like amines or alcohols.
Common reagents and conditions for these reactions include anhydrous solvents, inert atmospheres, and controlled temperatures to ensure high yields and selectivity .
Aplicaciones Científicas De Investigación
9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) has found applications in various scientific research fields:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are utilized in catalytic processes.
Biology: The compound’s derivatives are explored for their potential as enzyme inhibitors, impacting biochemical pathways.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mecanismo De Acción
The mechanism by which 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) exerts its effects involves its ability to coordinate with metal centers, forming stable complexes. These complexes can facilitate various catalytic processes by providing an optimal environment for substrate activation and transformation. The phosphorus atom in the bicyclic structure plays a crucial role in stabilizing the transition states and intermediates during these reactions .
Comparación Con Compuestos Similares
Similar compounds to 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) include other phosphabicyclononanes and borabicyclononanes. For example:
9-Phosphabicyclo[3.3.1]nonane: This compound shares a similar bicyclic structure but lacks the propane-1,3-diyl linkage, resulting in different reactivity and applications.
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions, this compound features a boron atom instead of phosphorus, leading to distinct chemical properties and uses.
The uniqueness of 9,9’-(Propane-1,3-diyl)bis(9-phosphabicyclo[3.3.1]nonane) lies in its ability to form stable complexes with metals, making it a valuable ligand in catalysis and coordination chemistry .
Propiedades
Número CAS |
143540-36-7 |
|---|---|
Fórmula molecular |
C19H34P2 |
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
9-[3-(9-phosphabicyclo[3.3.1]nonan-9-yl)propyl]-9-phosphabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C19H34P2/c1-6-16-8-2-9-17(7-1)20(16)14-5-15-21-18-10-3-11-19(21)13-4-12-18/h16-19H,1-15H2 |
Clave InChI |
PTZJYHWVFUJRTJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2CCCC(C1)P2CCCP3C4CCCC3CCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{2-[4-(Morpholin-4-yl)phenyl]ethenyl}-5-phenyl-1,3-benzoxazole](/img/structure/B12564231.png)


![Methyl 4-{[2-(4-aminophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12564255.png)
![Benzamide, N-[cis-2-(2,2-dimethoxyethyl)-1,3-dioxan-5-yl]-](/img/structure/B12564265.png)



![3-Thiophenecarbonitrile, 4-amino-2-[(4-aminobutyl)amino]-5-benzoyl-](/img/structure/B12564286.png)
![[Sulfanediyldi(4,1-phenylene)]bis[(2-chlorophenyl)methanone]](/img/structure/B12564291.png)


![1H,3H,5H-2,6-Methanoimidazo[1,5-c]imidazole](/img/structure/B12564307.png)
